4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol
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Overview
Description
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is a complex organic compound that features a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with 4H-1,2,4-triazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4H-1,2,4-Triazole: A core structure present in many biologically active compounds.
2-Methoxyphenol: A phenolic compound with similar functional groups.
Uniqueness
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is unique due to its combination of pyrazole, triazole, and phenolic moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H16N6O2 |
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Molecular Weight |
312.33 g/mol |
IUPAC Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H16N6O2/c1-10-6-11(2)21(19-10)15-18-16-9-20(15)17-8-12-4-5-13(22)14(7-12)23-3/h4-9,22H,1-3H3/b17-8+ |
InChI Key |
XTEVUFCZQXKBNH-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N=CC3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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